13(S)-HODE methyl ester

Description

Contextualizing 13(S)-Hydroxyoctadecadienoic Acid (13(S)-HODE) within Oxylipin Biochemistry

13(S)-Hydroxyoctadecadienoic acid, or 13(S)-HODE, is a specific stereoisomer produced from linoleic acid, predominantly through the action of the 15-lipoxygenase (15-LOX) enzyme. wikipedia.orgmedchemexpress.comglpbio.com This enzymatic process first converts linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is then rapidly reduced to the more stable 13(S)-HODE. wikipedia.orgsmolecule.com

As an oxylipin, 13(S)-HODE functions as an important intracellular signaling agent. medchemexpress.com One of its key mechanisms of action is serving as an endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. wikipedia.orgportlandpress.commedchemexpress.comnih.gov The specific "S" configuration at the 13th carbon is crucial for this biological activity, as the 13(R)-HODE enantiomer does not activate PPARγ in the same manner and can have opposing effects. wikipedia.orgnih.govphysiology.org Through its interaction with PPARγ and other cellular targets, 13(S)-HODE is involved in modulating processes like cell differentiation, apoptosis, and immune responses. portlandpress.commedchemexpress.comnih.gov

Rationale for Utilizing 13(S)-HODE Methyl Ester in Research Methodologies

In research, the methyl ester form of 13(S)-HODE is frequently used as a surrogate for the free acid. glpbio.comcaymanchem.com This preference is based on several analytical and practical advantages. The process of converting a fatty acid to its fatty acid methyl ester (FAME) is a common practice in lipid analysis. wikipedia.orgcreative-proteomics.com

One primary reason for using this compound is its suitability for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov The methylation of the carboxylic acid group increases the compound's volatility and reduces its polarity, which improves its chromatographic behavior, leading to better separation and quantification. nih.govacs.org

Furthermore, this compound is described as a more neutral and lipophilic form of the free acid. glpbio.comcaymanchem.com This increased lipophilicity can facilitate its use in cell-based experiments, potentially aiding its passage across cell membranes. Once inside the cell, it is presumed that cellular esterases can hydrolyze the methyl ester, releasing the active 13(S)-HODE to exert its biological effects. This makes this compound a valuable tool and analytical standard for studying the function of its parent compound. caymanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Formal Name | 13S-hydroxy-9Z,11E-octadecadienoic acid, methyl ester caymanchem.com |

| CAS Number | 109837-85-6 caymanchem.com |

| Molecular Formula | C₁₉H₃₄O₃ caymanchem.com |

| Formula Weight | 310.5 g/mol caymanchem.com |

| Purity | ≥98% caymanchem.com |

| Formulation | A solution in ethanol (B145695) caymanchem.com |

| λmax | 234 nm caymanchem.com |

| Storage | -20°C caymanchem.com |

| Stability | ≥ 2 years caymanchem.com |

Overview of Key Research Areas Pertaining to this compound

The use of this compound as a research tool has provided insights into the diverse biological roles of 13(S)-HODE. Key areas of investigation include:

Cancer Research : Studies have shown that 13(S)-HODE can inhibit the proliferation and induce the death (apoptosis) of various cancer cells, including colon and breast cancer lines. wikipedia.orgportlandpress.com It has also been found to inhibit the adhesion of tumor cells to the endothelium, a critical step in metastasis. chemfaces.comcaymanchem.com Research in this area often uses 13(S)-HODE and its methyl ester to explore its potential as an anti-cancer agent and its role in tumor suppression. nih.gov

Cardiovascular Disease : 13(S)-HODE plays a dual role in atherosclerosis. In early stages, it can be protective by activating PPARγ, which helps clear lipids from the arterial wall. wikipedia.orgnih.gov However, it can also contribute to foam cell formation. The compound is also studied for its chemorepellent effects on blood vessel walls, contributing to thromboresistance. portlandpress.comcaymanchem.com

Inflammation and Immunology : As a PPARγ agonist, 13(S)-HODE is a significant modulator of inflammation. nih.govportlandpress.com Research investigates its ability to suppress pro-inflammatory factors and its involvement in the resolution of inflammatory responses. portlandpress.com

Metabolic Regulation : By activating PPARγ, 13(S)-HODE influences lipid uptake and metabolism in cells like monocytes and macrophages. nih.govportlandpress.com Its role in fatty acid metabolism and its potential impact on metabolic disorders are active areas of study. frontiersin.org

Table 2: Summary of Selected Research Findings on 13(S)-HODE

| Research Area | Finding | Reference(s) |

|---|---|---|

| Cancer Biology | Induces apoptosis in colorectal and breast cancer cells. | wikipedia.orgportlandpress.com |

| Inhibits tumor cell adhesion to endothelium. | smolecule.comcaymanchem.com | |

| Downregulates PPAR-δ, restoring apoptosis in colorectal cancer cells. | portlandpress.com | |

| Cardiovascular Health | Activates PPARγ, which can be protective in early atherosclerosis. | wikipedia.orgnih.gov |

| Acts as a chemorepellent on vessel walls, reducing thrombogenicity. | portlandpress.comcaymanchem.com | |

| Inflammation | Inactivates the NLRP3 inflammasome complex, reducing pro-inflammatory markers. | portlandpress.com |

| Acts as a PPARγ agonist, which has anti-inflammatory implications. | nih.govportlandpress.com | |

| Cellular Signaling | Functions as an endogenous ligand for PPARγ. | medchemexpress.comnih.gov |

| Influences gene expression related to lipid metabolism. | smolecule.com |

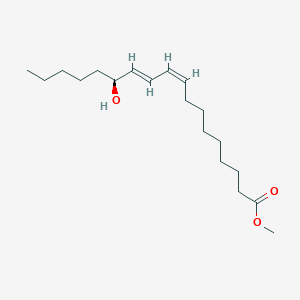

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMLLPSSQZSZOA-QGWXGPBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic and Non Enzymatic Pathways of 13 S Hode Biosynthesis and Derivatization

Biosynthetic Origins from Linoleic Acid via Lipoxygenase Activity

The enzymatic conversion of linoleic acid to 13(S)-HODE is a key pathway in cellular signaling. This process is predominantly carried out by a class of enzymes known as lipoxygenases.

The primary enzyme responsible for the synthesis of 13(S)-HODE in mammals is 15-lipoxygenase-1 (15-LOX-1), also known as ALOX15. wikipedia.orgresearchgate.netwikipedia.org While 15-LOX-1 can metabolize various polyunsaturated fatty acids, it displays a preference for linoleic acid over arachidonic acid. wikipedia.orgaacrjournals.org The enzyme catalyzes the oxygenation of linoleic acid at the carbon-13 position, leading to the formation of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). wikipedia.orgmdpi.com This reaction is highly stereospecific. wikipedia.org 15-LOX-1 is expressed in various cells, including endothelial cells, leukocytes, and tumor cells, and its activity is implicated in both normal physiological processes and pathological conditions. biomol.comnetascientific.comcaymanchem.com For instance, in early atherosclerosis, 15-LOX-1 in macrophages is a major source of 13-HODE. nih.gov Human eosinophils and neutrophils also express 15-lipoxygenases and can produce 13(S)-HODE from linoleic acid. mdpi.com

Enzymatic reactions, particularly those catalyzed by lipoxygenases, are characterized by a high degree of stereospecificity. 15-LOX-1 almost exclusively produces the 13(S) enantiomer of HODE from linoleic acid. wikipedia.orgnih.gov This specificity is a hallmark of enzymatic catalysis and distinguishes it from non-enzymatic oxidation, which results in a racemic mixture of S and R isomers. wikipedia.orgacs.org Other enzymes, such as cyclooxygenases (COX-1 and COX-2), can also metabolize linoleic acid to 13(S)-HODE, with COX-2 showing a higher preference and producing significantly more of this product. wikipedia.org Concurrently, these enzymes also generate smaller quantities of 9(R)-HODE. wikipedia.org In contrast, cytochrome P450 enzymes produce a racemic mixture of 13-HODEs and 9-HODEs, with a predominance of the R stereoisomer. wikipedia.orgwikipedia.org

The initial product of linoleic acid oxygenation by 15-LOX-1 is the unstable hydroperoxide, 13(S)-HpODE. wikipedia.orgmdpi.comnih.gov In the cellular environment, this intermediate is rapidly reduced to the more stable hydroxy derivative, 13(S)-HODE. wikipedia.orgnih.gov This reduction is carried out by peroxidases, such as glutathione (B108866) peroxidases, which utilize reducing agents like glutathione. wikipedia.orgnih.gov The conversion of the hydroperoxide to the hydroxide (B78521) is a critical step, as 13-HPODE itself can have distinct biological activities and can be metabolized into other products, including reactive aldehydes. nih.govcaymanchem.com

Stereospecificity of 13(S)-HODE Formation by Enzymes

Non-Enzymatic Generation of HODEs and Isomeric Considerations

In addition to enzymatic pathways, hydroxyoctadecadienoic acids (HODEs) can be formed through non-enzymatic processes, particularly under conditions of oxidative stress. wikipedia.orgwikipedia.org These reactions, driven by free radicals and singlet oxygen, lead to the oxidation of linoleic acid and produce a mixture of 9-HODE and 13-HODE isomers. wikipedia.orgnih.gov A key distinction of non-enzymatic oxidation is the lack of stereospecificity, resulting in approximately equal amounts of the S and R enantiomers for both 9-HODE and 13-HODE. wikipedia.orgacs.org This racemic mixture contrasts with the specific isomers produced by enzymatic reactions. nih.gov The pattern of HODE isomers can therefore provide insights into the underlying mechanism of their formation, with a predominance of enzymatic generation in early atherosclerotic lesions and non-enzymatic formation in later stages. nih.gov

Derivatization and Esterification of 13(S)-HODE

To facilitate its study and analysis, 13(S)-HODE is often derivatized, most commonly through esterification to its methyl ester form.

13(S)-HODE methyl ester is a neutral and more lipophilic derivative of the free acid. biomol.comnetascientific.comcaymanchem.com This increased lipophilicity makes it a valuable analytical standard for the quantification of 13(S)-HODE in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). biomol.comnetascientific.comcaymanchem.comsanbio.nl The synthesis of this compound for experimental use can be achieved through various methods, including chemo-enzymatic approaches. tandfonline.com In biological systems, 13(S)-HODE can be rapidly incorporated into phospholipids (B1166683) and cholesterol esters. wikipedia.orgnih.gov The study of these esterified forms, such as 13(S)-HODE cholesteryl ester, is crucial for understanding its role in cellular processes and diseases like atherosclerosis. The synthesis of related esters, such as N-13-hydroxy-octadecadienoyl-ethanolamine (13-HODE-EA), has also been reported, expanding the scope of research into the biological activities of 13-HODE derivatives. mdpi.comnih.gov

Data Tables

Table 1: Key Enzymes in 13(S)-HODE Biosynthesis

| Enzyme | Substrate | Primary Product(s) | Stereospecificity |

| 15-Lipoxygenase-1 (15-LOX-1) | Linoleic Acid | 13(S)-HpODE → 13(S)-HODE | High (S-isomer) wikipedia.orgnih.gov |

| Cyclooxygenase-2 (COX-2) | Linoleic Acid | 13(S)-HODE, 9(R)-HODE | Produces 13(S)-HODE wikipedia.org |

| Cyclooxygenase-1 (COX-1) | Linoleic Acid | 13(S)-HODE, 9(R)-HODE | Lower activity than COX-2 wikipedia.org |

| Cytochrome P450 | Linoleic Acid | 13-HODE, 9-HODE | Racemic (R-isomer predominates) wikipedia.orgwikipedia.org |

Table 2: Properties of this compound

| Property | Value | Reference(s) |

| Formal Name | 13S-hydroxy-9Z,11E-octadecadienoic acid, methyl ester | biomol.comnetascientific.comcaymanchem.com |

| CAS Number | 109837-85-6 | biomol.comnetascientific.comcaymanchem.com |

| Molecular Formula | C₁₉H₃₄O₃ | biomol.comnetascientific.comcaymanchem.com |

| Formula Weight | 310.5 | biomol.comnetascientific.comcaymanchem.com |

| Purity | >98% | biomol.comnetascientific.comcaymanchem.com |

| λmax | 234 nm | biomol.comnetascientific.comcaymanchem.com |

| Solubility (Ethanol) | ~50 mg/ml | biomol.comcaymanchem.com |

| Solubility (DMSO) | ~50 mg/ml | biomol.comcaymanchem.com |

| Storage Temperature | -20°C | netascientific.comcaymanchem.com |

Incorporation into Cellular Lipids: Phospholipids and Triglycerides

Following its biosynthesis from linoleic acid, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) is rapidly assimilated into the cellular lipid architecture. This process is crucial as the esterification of 13(S)-HODE into complex lipids can modulate its biological activity, localization, and metabolic fate. The primary destinations for this oxidized fatty acid are the phospholipid and neutral lipid pools, including triglycerides.

Research has demonstrated that 13(S)-HODE is readily taken up by various cell types, including endothelial cells and macrophages, and becomes esterified into cellular lipids. wikipedia.orgnih.gov A significant portion of the incorporated 13(S)-HODE is found within phospholipids, which are fundamental components of all cellular membranes. wikipedia.org Studies using bovine aortic endothelial cells showed that most of the incorporated 13(S)-HODE was directed into phosphatidylcholine, with approximately 80% being located at the sn-2 position. wikipedia.org This specific positioning is consistent with the Lands cycle, a major pathway for phospholipid remodeling where fatty acids are deacylated and re-acylated. The incorporation of oxidized fatty acids like 13(S)-HODE into phospholipids suggests that they are viable substrates for the enzymes of this cycle, such as lysophosphatidylcholine (B164491) acyltransferase (LPCAT). nih.gov Besides phosphatidylcholine, 13(S)-HODE is also esterified into other phospholipid classes like phosphatidylinositol and phosphatidylethanolamine. wikipedia.org

In addition to phospholipids, 13(S)-HODE is also channeled into the neutral lipid fraction, which primarily consists of triglycerides and cholesteryl esters. nih.govmdpi.com In macrophages, lipids are stored in cytoplasmic lipid droplets as neutral lipids. mdpi.com The incorporation into triglycerides represents a method of storing the oxidized fatty acid. Studies with CaCo-2 cells, a human intestinal cell line, have shown that 13(S)-HODE is readily taken up and largely esterified to neutral lipids. nih.gov This sequestration into triglycerides and other lipids within the cell can influence signaling pathways and the metabolic landscape. researchgate.net

| Lipid Class | Specific Examples | Key Research Findings | References |

|---|---|---|---|

| Phospholipids | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylinositol (PI) | 13(S)-HODE is rapidly and quantitatively incorporated, primarily into the sn-2 position of PC in endothelial cells. This process is part of phospholipid remodeling via the Lands cycle. | wikipedia.orgnih.gov |

| Neutral Lipids | Triglycerides (Triacylglycerols) | 13(S)-HODE is readily esterified into neutral lipids for storage in lipid droplets. In CaCo-2 cells, a large proportion of cellular 13(S)-HODE is found in this fraction. | nih.govmdpi.com |

| Cholesteryl Esters (CE) | Esterification to cholesterol forms 13(S)-HODE cholesteryl esters, a major component of oxidized lipoproteins and atherosclerotic plaques. | nih.govaai.org |

Enzymatic Modification of 13(S)-HODE Derivatives (e.g., Cholesteryl Esters, Acetoxy Esters)

The derivatives of 13(S)-HODE, formed by its esterification into other lipid molecules, are themselves subject to further enzymatic modification. These transformations can alter the biological activity of the parent molecule, either releasing the free acid or creating new bioactive compounds.

Cholesteryl Esters: 13(S)-HODE cholesteryl ester is a significant derivative, particularly implicated in the context of atherosclerosis. aai.org Its formation can occur enzymatically when linoleic acid is already esterified to cholesterol. The enzyme 15-lipoxygenase-1 (ALOX15) can directly oxygenate cholesteryl linoleate (B1235992), a major component of low-density lipoprotein (LDL), to form cholesteryl 13(S)-hydroperoxy-9,11-octadecadienoic acid. wikipedia.orgnih.gov This hydroperoxide is subsequently reduced by cellular peroxidases to the more stable hydroxyl derivative, 13(S)-HODE cholesteryl ester. wikipedia.org

These oxidized cholesteryl esters are not metabolically inert. They are recognized substrates for hydrolysis by cellular enzymes. Research in murine macrophages has shown that 13(S)-HODE cholesteryl esters can be hydrolyzed to release free 13(S)-HODE and cholesterol. nih.gov This hydrolytic process is catalyzed by enzymes known as cholesteryl esterases or neutral cholesterol hydrolases (NCEH). nih.govfrontiersin.org The liberation of free 13(S)-HODE from its cholesterol ester allows it to participate in various cellular signaling pathways, such as the activation of peroxisome proliferator-activated receptors (PPARs). wikipedia.org

Acetoxy Esters: The enzymatic modification of acetoxy esters of 13(S)-HODE is not a well-characterized pathway in the scientific literature. While acetylation is a known biological modification, specific enzymes that form or modify acetoxy derivatives of 13(S)-HODE have not been prominently documented in research concerning its metabolic fate.

| Derivative | Formation Pathway | Enzymatic Modification | Product(s) of Modification | References |

|---|---|---|---|---|

| 13(S)-HODE Cholesteryl Ester | Direct enzymatic oxygenation of cholesteryl linoleate by 15-lipoxygenase (ALOX15), followed by peroxidase reduction. | Hydrolysis of the ester bond. | Free 13(S)-HODE and Cholesterol | wikipedia.orgnih.govfrontiersin.org |

| 13(S)-HODE Acetoxy Ester | Not well-documented. | Not well-characterized in the literature. | N/A |

Metabolic Transformations and Downstream Products of 13 S Hode

Oxidative Metabolism and Formation of Novel Metabolites

13(S)-HODE undergoes further oxidation to generate a range of bioactive metabolites. These processes are critical for both the activation and inactivation of its signaling functions.

A primary metabolic route for 13(S)-HODE is its oxidation to 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE). wikipedia.org This conversion is catalyzed by a NAD+-dependent 13-HODE dehydrogenase, an enzyme that has been partially purified from rat colon. wikipedia.orgcapes.gov.br The formation of 13-oxo-ODE can be a preliminary step in the peroxisome-dependent chain shortening of 13(S)-HODE, a pathway that may serve to inactivate and eliminate it. wikipedia.org However, 13-oxo-ODE itself is a bioactive molecule that accumulates in tissues and is considered an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net This interaction has anti-inflammatory implications, particularly in colonic epithelial cells. researchgate.net The conversion of 13-HODE to 13-oxo-ODE is also catalyzed by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (reduced form)-dependent fatty acid dehydrogenases. researchgate.net

Further, 13-oxo-ODE can react with glutathione (B108866) either non-enzymatically or via a glutathione transferase-dependent reaction to form glutathione adducts. wikipedia.org In cultured HT-29 human colon cancer cells, these diastereomeric glutathione conjugates are major metabolites of 13(S)-HODE. wikipedia.org

Table 1: Key Enzymes and Products in the Oxidative Metabolism of 13(S)-HODE

| Precursor | Enzyme | Product | Biological Significance of Product |

| 13(S)-HODE | 13-HODE dehydrogenase (NAD+-dependent) | 13-oxo-ODE | PPARγ ligand with anti-inflammatory effects; potential contributor to disease pathogenesis. researchgate.net |

| 13-oxo-ODE | Glutathione Transferase (or non-enzymatic) | 13-oxo-ODE-glutathione conjugates | Major metabolites in certain cancer cell lines. wikipedia.org |

The metabolism of 13(S)-HODE and its precursor, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), can also lead to the formation of epoxy and hydroxy-keto derivatives. The enzyme eLOX3, which possesses hydroperoxide isomerase activity, can metabolize 13(S)-HpODE into hydroxy-epoxides like 9-OH-12(13)-EpOME and 11-OH-12(13)-EpOME. portlandpress.com These can be further hydrolyzed to triols or oxidized to epoxy-ketones. portlandpress.com

Studies have shown that the reaction of 13(S)-HODE with the Fenton reagent, which mimics oxidative stress, yields 13-oxo-ODE, (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate, and (10E)-9-hydroxy-13-oxo-10-octadecenoate. researchgate.net Additionally, in broad bean homogenates, 13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid can be converted to 9,10-epoxy-13(S)-hydroxy-11(E)-octadecenoic acid. researchgate.net Hemoglobin can also convert 13S-hydroperoxyoctadecadienoic acid (13S-LOOH) into (10E,12S,13S)-12,13-epoxy-9-hydroxy-10-octadecenoic acid. acs.org

Lipoxygenase or oxygen radical-catalyzed oxidation of linoleic acid produces a variety of oxidized lipids including HpODEs, HODEs, oxoODEs, and epoxy-octadecenoates (EpOMEs), which can be converted to other derivatives. nih.gov

Generation of Oxo-Derivatives (e.g., 13-oxo-ODE)

Enantiomeric Metabolism and Distinct Bioactivity Profiles (13(S)-HODE vs. 13(R)-HODE)

The two enantiomers of 13-HODE, 13(S)-HODE and 13(R)-HODE, exhibit distinct metabolic pathways and biological activities. While 15-lipoxygenase-1 (15-LOX-1) almost exclusively produces 13(S)-HODE from linoleic acid, cyclooxygenase (COX) enzymes can produce 13(R)-HODE. nih.govcaymanchem.com

Research on Caco-2 colorectal cancer cells has highlighted the opposing effects of these enantiomers. 13(S)-HODE was found to decrease cell growth and induce apoptosis, an effect mediated through its interaction with PPARγ. nih.govphysiology.org In contrast, 13(R)-HODE promoted cell growth, and this proliferative effect appears to be linked to the activation of the COX pathway and subsequent prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govphysiology.org These findings underscore that the two enantiomers utilize different receptors and signaling pathways, leading to contrary cellular outcomes. nih.govphysiology.org The balance between the levels of (S) and (R) enantiomers of HODEs could therefore be a critical factor in maintaining cellular homeostasis. nih.govphysiology.org

A comprehensive analysis of various HODE isomers revealed differences in their ability to activate PPARγ. nih.gov For 13-(Z,E)-HODE, the (S) form showed higher PPARγ agonist activity than the (R) form, which may explain the differential effects on cancer cell proliferation. nih.gov

Table 2: Comparison of 13(S)-HODE and 13(R)-HODE

| Feature | 13(S)-HODE | 13(R)-HODE |

| Primary Enzymatic Source | 15-Lipoxygenase-1 (15-LOX-1) nih.gov | Cyclooxygenases (COX) caymanchem.com |

| Effect on Caco-2 Cell Growth | Decreases growth, induces apoptosis nih.govphysiology.org | Increases growth nih.govphysiology.org |

| Primary Receptor/Pathway | PPARγ nih.govphysiology.org | BLT receptors, ERK/CREB signaling, COX pathway nih.govphysiology.org |

| PPARγ Agonist Activity | Higher activity nih.gov | Lower activity nih.gov |

Comparative Metabolism with Other Lipoxygenase Products (e.g., 9-HODE, 15-HETE)

The metabolism and function of 13(S)-HODE are often considered in the context of other lipoxygenase (LOX) products, such as 9-HODE and 15-hydroxyeicosatetraenoic acid (15-HETE).

Both 9-HODE and 13-HODE are major oxidized metabolites of linoleic acid. While 15-LOX-1 predominantly produces 13(S)-HODE, 5-LOX is associated with the synthesis of 9-HODE. researchgate.net Non-enzymatic oxidation of linoleic acid produces roughly equal amounts of 9-HODE and 13-HODE. nih.gov In early atherosclerotic lesions, 13-HODE is the more prevalent isomer, whereas in advanced stages, 9-HODE becomes at least as abundant. nih.gov These isomers can have opposing effects; for instance, in the skin, 9-HODE exhibits pro-inflammatory actions. nih.gov Both 9-HODE and 13-HODE act as PPARγ agonists and can induce the maturation of monocytes into macrophages. portlandpress.com

15-HETE is a primary metabolite of arachidonic acid, produced by 15-LOX-2. In contrast, the preferred substrate for 15-LOX-1 is linoleic acid, which it converts to 13(S)-HODE. In rodents, a single 12/15-LOX enzyme performs the functions of human 12-LOX and 15-LOX, metabolizing arachidonic acid to 12-HETE and 15-HETE, and linoleic acid to 13-HODE. oncotarget.com This can lead to complex biological outcomes depending on the relative levels of these metabolites. For example, 12-HETE is often considered pro-tumorigenic, while 13-HODE can have anti-tumor effects. oncotarget.com Like 13-HODE, 15-HETE is also an endogenous ligand for PPARγ. researchgate.net

Table 3: Comparison of Major Lipoxygenase Products

| Metabolite | Precursor Fatty Acid | Primary Synthesizing Enzyme(s) | Key Biological Roles/Interactions |

| 13(S)-HODE | Linoleic Acid | 15-LOX-1, COX-2 wikipedia.orgwikipedia.org | PPARγ agonist, regulates cell growth and apoptosis. portlandpress.comnih.govphysiology.org |

| 9-HODE | Linoleic Acid | 5-LOX, COX enzymes, non-enzymatic oxidation researchgate.netwikipedia.org | PPARγ agonist, pro-inflammatory in some contexts. portlandpress.comnih.gov |

| 15-HETE | Arachidonic Acid | 15-LOX-2 | PPARγ agonist, involved in inflammation resolution. researchgate.net |

Mechanisms of Biological Action and Cellular Regulation by 13 S Hode Methyl Ester

Ligand-Receptor Interactions and Nuclear Receptor Modulation

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation

13(S)-HODE has been identified as an endogenous ligand and activator of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, and cellular differentiation. chemsrc.commedchemexpress.com The activation of PPAR-γ by 13(S)-HODE is stereospecific, with the 13(S) enantiomer demonstrating this activity while the 13(R) form does not. wikipedia.orgnih.gov This interaction initiates a cascade of events, including the stimulation of target gene expression. For instance, in macrophages, the 13(S)-HODE/PPAR-γ axis promotes the production of CD36, a scavenger receptor for oxidized lipoproteins, and adipocyte protein 2 (aP2), a fatty acid-binding protein. wikipedia.org This can lead to an increased uptake of lipids, contributing to the formation of foam cells, a hallmark of atherosclerosis. wikipedia.org Concurrently, this pathway can also induce apoptosis in macrophages, a process that may also influence plaque size in blood vessels. wikipedia.org The ability of 13(S)-HODE to activate PPAR-γ underscores its significance in cellular processes and its potential as a therapeutic target for conditions related to metabolism and inflammation. wikipedia.orgaacrjournals.org

Impact on Intracellular Signaling Pathways

Modulation of Epidermal Growth Factor (EGF)-Dependent DNA Synthesis

13(S)-HODE has been shown to modulate DNA synthesis in response to epidermal growth factor (EGF). In normal Syrian hamster embryo (SHE) fibroblasts (supB+), 13(S)-HODE acts as a potent enhancer of EGF-dependent DNA synthesis. nih.gov Conversely, it is inactive in variant SHE cells that have lost tumor suppressor gene function (supB-). nih.gov The stimulation of SHE cells with EGF leads to an increase in 13-HODE that is esterified into cellular phospholipids (B1166683) and triglycerides. nih.gov The uptake and reacylation of 13-HODE are also stimulated by EGF in a time- and dose-dependent manner. nih.gov Notably, the level of 13-HODE uptake is significantly higher in the normal supB+ cells compared to the supB- variant. nih.gov This differential effect suggests that the modulation of EGF-dependent DNA synthesis by 13(S)-HODE is linked to the cellular tumor suppressor phenotype. nih.gov

Regulation of Protein Kinase C (PKC) Activity and Translocation

13(S)-HODE has demonstrated a regulatory role in the activity of Protein Kinase C (PKC), a family of enzymes involved in various signal transduction pathways. Specifically, 13(S)-HODE has been shown to be a selective inhibitor of classical PKC isoenzymes. psu.edu In the context of epidermal hyperproliferation, topical application of 13-HODE leads to its incorporation into diacylglycerol (DAG), forming 13-HODE-containing DAG (13HODE-DAG). nih.gov This novel substituted DAG is associated with the selective suppression of PKC-beta activity, which is typically elevated in hyperproliferative skin. nih.gov The formation of 13S-HODE-DAG is believed to modulate the activity of epidermal PKC, thereby influencing processes like hyperproliferation and differentiation. koreascience.kr Furthermore, activation of PKC with phorbol (B1677699) esters stimulates the incorporation of 13-HODE in normal SHE cells but not in those with a lost tumor suppressor phenotype, further linking PKC signaling to the effects of 13(S)-HODE. nih.gov

Inhibition of Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling Cascade

Recent findings have identified 13-S-HODE as a direct inhibitor of the mammalian target of rapamycin (mTOR), a crucial protein kinase that governs cell growth and metabolism. biorxiv.org Through affinity protein purification and mass spectrometry, a direct binding interaction was discovered between 13-S-HODE and the catalytic ATP-binding domain of mTOR. biorxiv.org This interaction competitively inhibits the kinase activity of mTOR in an ATP-dependent manner. researchgate.net Consequently, treatment with 13-S-HODE or the expression of arachidonate (B1239269) 15-lipoxygenase (ALOX15), the enzyme responsible for its production, leads to a reduction in mTOR signaling. biorxiv.org This inhibition of the mTORC1 signaling cascade by 13-S-HODE has been shown to suppress the growth of cancer cells and tumor xenografts, highlighting its role as a tumor-suppressive metabolite that connects polyunsaturated fatty acid metabolism with the mTOR signaling pathway. biorxiv.orgresearchgate.net

Table 2: Summary of 13(S)-HODE's Impact on Intracellular Signaling

| Signaling Pathway | Effect of 13(S)-HODE | Cellular Context | Key Findings |

|---|---|---|---|

| EGF-Dependent DNA Synthesis | Potentiation | Normal Syrian Hamster Embryo Fibroblasts | Enhances DNA synthesis in cells with a normal tumor suppressor phenotype. nih.gov |

| Protein Kinase C (PKC) | Inhibition of classical isoforms (specifically PKC-beta) | Epidermal Cells, Syrian Hamster Embryo Fibroblasts | Formation of 13HODE-DAG leads to selective inhibition of PKC-beta. nih.gov PKC activation stimulates 13-HODE incorporation. nih.gov |

| mTORC1 Signaling | Inhibition | Cancer Cells | Binds to the ATP-binding domain of mTOR, competitively inhibiting its kinase activity and suppressing cell growth. biorxiv.orgresearchgate.net |

Influence on Extracellular Signal-Regulated Kinase (ERK) and cAMP Response Element-Binding (CREB) Signaling Pathways

Current research indicates that the influence on the ERK and CREB signaling pathways is highly specific to the stereoisomer of hydroxyoctadecadienoic acid (HODE). Studies on colorectal cancer cell lines have shown that the 13(R)-HODE enantiomer, not 13(S)-HODE, is responsible for activating the ERK and cAMP Response Element-Binding (CREB) signaling pathways. nih.govresearchgate.net This activation by 13(R)-HODE is associated with an increase in cell growth and DNA synthesis. nih.gov

In contrast, 13(S)-HODE demonstrates a contrary effect, tending to decrease cell growth and induce apoptosis. nih.gov The apoptotic action of 13(S)-HODE is linked to its activity as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a different signaling pathway entirely. nih.gov Therefore, the balance between the (S) and (R) enantiomers of 13-HODE within a tissue could be a critical factor in determining whether cell proliferation or apoptosis prevails. nih.gov The current body of evidence does not support a direct role for 13(S)-HODE or its methyl ester in the activation of ERK or CREB signaling.

Role in Cellular Homeostasis and Stress Responses

13(S)-HODE methyl ester, through its active form 13(S)-HODE, participates in the intricate network of cellular responses to stress, particularly oxidative stress and thermal stimuli.

Involvement in Oxidative Stress-Induced Cellular Responses

The role of 13(S)-HODE in oxidative stress is nuanced and often contrasted with its precursor, 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE), and its positional isomer, 9-HODE.

Studies on endothelial cells have demonstrated that the lipid hydroperoxide precursor, 13-HpODE, is a potent inducer of oxidative stress responses. ahajournals.org Treatment with 13-HpODE leads to a significant increase in iron uptake and subsequent activation of caspase-3, a key enzyme in the apoptotic cascade. ahajournals.org This effect was significantly inhibited by blocking the transferrin receptor, highlighting the critical role of iron signaling in peroxide-mediated apoptosis. ahajournals.org In the same study, 13-HODE, the reduced product of 13-HpODE, did not enhance caspase-3 activity, suggesting that the hydroperoxy group is crucial for this specific apoptotic signaling pathway. ahajournals.org

Furthermore, research in other biological systems highlights the differential effects between HODE isomers. In human keratinocytes, oxidative stress leads to the generation of 9-HODE, which in turn causes the release of pro-inflammatory interleukins and inhibits cell proliferation; these effects were not observed with 13-HODE. frontiersin.org Similarly, studies in Drosophila have shown that 9-(S)-HODE, but not 13-(S)-HODE, activates the stress-responsive transcription factor dFOXO, which controls responses to stress as well as metabolism and growth. life-science-alliance.org These findings collectively indicate that while the metabolic pathway of linoleic acid oxidation is integral to stress responses, the specific biological activities are highly dependent on the precise structure of the resulting metabolite.

Contribution to Heat Responsiveness and TRPV1 Activation (In Vitro Contexts)

Oxidized linoleic acid metabolites (OXLAMs), a group that includes 13-HODE, are recognized as endogenous activators of the Transient Receptor Potential Vanilloid 1 (TRPV1). wikipedia.orgnih.gov TRPV1 is a non-selective cation channel that functions as a sensor for noxious heat, capsaicin (B1668287), and acidic conditions, playing a key role in pain sensitization. nih.govresearchgate.net

| Compound | Target Channel | Observed Effect | Relative Potency/Efficacy Notes | Citation |

|---|---|---|---|---|

| 9(S)-HODE | Human TRPV1 | Activation | More potent and efficacious than racemic 13-HODE. | nih.gov |

| Racemic 13-HODE | Human TRPV1 | Activation | Less efficacious and potent than 9(S)-HODE. | nih.gov |

| 9(S)-HODE | Rat TRPA1 | Activation | Potency similar to anandamide (B1667382). | nih.gov |

| Racemic 13-HODE | Rat TRPA1 | Activation | Potency similar to anandamide. | nih.gov |

| Racemic 13-HODE | Rat TRPV2 | Activation | More potent than anandamide in the tested system. | nih.gov |

| 9(S)-HODE | Rat TRPM8 | Antagonism | - | nih.gov |

Research Applications and Methodological Approaches for Studying 13 S Hode Methyl Ester

Analytical Methodologies for Identification and Quantification

A combination of chromatographic and spectroscopic techniques is typically employed to analyze 13(S)-HODE methyl ester. The initial steps often involve extraction from a biological sample, followed by methylation to convert the native 13(S)-HODE into its more volatile and less polar methyl ester form for analysis. nih.govgsartor.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It allows for the separation, isolation, and quantification of the compound from complex mixtures, such as tissue extracts. nih.gov Different modes of HPLC are utilized to address specific analytical challenges, from separating geometric isomers to resolving enantiomers.

Both normal-phase (NP) and reversed-phase (RP) HPLC are effective for separating HODE isomers.

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (like silica) and a non-polar mobile phase. This method is highly effective for separating structural isomers of HODE methyl esters. nih.gov For instance, NP-HPLC can separate 13-HODE from 9-HODE. nih.govscispace.com A common mobile phase consists of a mixture of hexane (B92381), isopropanol, and acetic acid, which allows for the elution and separation of different HODE isomers with detection typically set around 235 nm. nih.govscispace.comnih.govresearchgate.net

Reversed-Phase HPLC (RP-HPLC) employs a non-polar stationary phase (such as C18) and a polar mobile phase. A typical mobile phase for RP-HPLC analysis of HODE methyl esters is a mixture of methanol (B129727), water, and acetic acid. scispace.com This technique is also used to purify the compound from reaction mixtures or biological extracts.

Table 1: Example HPLC Conditions for HODE Methyl Ester Separation

| HPLC Mode | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

| Normal-Phase (NP-HPLC) | Whatman® Partisil 5 silica (B1680970) (0.46 × 25 cm) | Hexane/isopropanol/acetic acid (100:2:0.1, v/v) | 1 ml/min | UV at 235 nm | Separation of 13-HODE and 9-HODE isomers. | nih.gov |

| Normal-Phase (NP-HPLC) | Beckman Ultrasphere silica (25 × 0.46 cm) | Hexane/isopropanol/acetic acid (100:2:0.1, v/v) | 1 ml/min | UV at 235 nm | Separation of 13-HODE and 9-HODE. | scispace.com |

| Normal-Phase (NP-HPLC) | Not specified | Hexane/isopropanol/acetonitrile/acetic acid (800:8:30:1, v/v) | Not specified | UV at 235 nm | Separation and quantification of 13(S)-HODE. | nih.govresearchgate.net |

| Reversed-Phase (RP-HPLC) | Waters Symmetry C18 (5-μm) | Methanol/water/acetic acid (80:20:0.01, v/v) | 1 ml/min | Not specified | Elution of HODE after separation from unreacted substrate. | scispace.com |

The biological activity of HODEs is highly dependent on their stereochemistry. Therefore, distinguishing between the (S) and (R) enantiomers is critical. Chiral phase HPLC is the definitive method for this purpose. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For the analysis of HODE enantiomers, the sample is typically converted to its methyl ester derivative before injection. nih.govfsu.edu Cellulose-based chiral columns, such as Chiralcel OD-H or Chiralpak AD, are commonly used. scispace.comfsu.edusci-hub.se The mobile phase is usually a non-polar solvent system, like hexane mixed with a small amount of an alcohol such as methanol or isopropanol. scispace.comfsu.edusci-hub.se This methodology allows for the quantification of the enantiomeric excess, revealing whether the HODE production is a result of specific enzymatic pathways, which typically produce a single enantiomer like 13(S)-HODE, or non-specific auto-oxidation, which results in a racemic mixture. nih.govresearchgate.net

Table 2: Example Chiral HPLC Conditions for HODE Methyl Ester Enantiomeric Resolution

| Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

| Daicel Chiralpak AD (0.46 × 25 cm) | Hexane/methanol (100:5, v/v) | 1 ml/min | UV at 235 nm | Resolution of 13(S)- and 13(R)-HODE methyl esters. | nih.gov |

| Daicel Chiralpak AD (5μ, 25 × 0.46 cm) | Hexane/methanol (100:2, v/v) | 1 ml/min | UV at 235 nm | Resolution of 9-HODE and 13-HODE enantiomers. | scispace.com |

| Chiralcel OD-H (250 × 4.6 mm i.d.) | n-hexane/2-propanol (98:2, v/v) | 1.0 ml/min | Not specified | Resolution of 9- and 13-HODE methyl ester enantiomers, including (E,Z) and (E,E) isomers. | sci-hub.se |

| Chiralcel OD | Pentane/methanol (180:1, v/v) | 1 ml/min | UV at 234 nm | Enantiomeric separation of 13(R,S)- and 9(R,S)-HODE methyl esters. | msu.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the quantification and structural confirmation of this compound. nih.gov Due to the low volatility of the compound, derivatization is a necessary prerequisite for GC analysis. The typical procedure involves a two-step process:

Methylation : The carboxylic acid group of HODE is converted to a methyl ester using a reagent like diazomethane. nih.govgsartor.org This step produces the 13-HODE methyl ester.

Silylation : The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govmarinelipids.ca

This derivatization to the methyl ester, trimethylsilyl ether form increases the compound's volatility and thermal stability, making it suitable for GC analysis. nih.gov The mass spectrometer fragments the derivatized molecule in a predictable manner, generating a characteristic mass spectrum that serves as a fingerprint for identification. Key fragment ions in the electron impact (EI) mass spectrum of the TMS-derivatized 13-HODE methyl ester can confirm the position of the original hydroxyl group. gsartor.orgmarinelipids.ca For 13-HODE, characteristic ions include the molecular ion (M+) at m/z 382 and a prominent fragment at m/z 311, resulting from cleavage adjacent to the TMS ether group. gsartor.org

Table 3: GC-MS Parameters and Characteristic Mass Fragments for Derivatized 13-HODE

| Parameter | Description | Reference |

| Derivatization | Methylation (diazomethane) followed by trimethylsilylation (BSTFA or MSTFA). | nih.govgsartor.orgmarinelipids.ca |

| GC Column | DB-1 fused silica gel capillary column (30 m x 0.32 mm i.d.). | gsartor.org |

| Ionization Mode | Electron Impact (EI), 70 eV. | gsartor.org |

| Characteristic MS Fragments (m/z) | 382 (M+), 311 (base peak, [M-C5H11]+), 225, 130, 73. | gsartor.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 13(S)-HODE and its derivatives. While HPLC and GC-MS are excellent for separation and identification based on fragmentation patterns and retention times, NMR provides detailed information about the molecule's carbon-hydrogen framework.

¹H NMR and ¹³C NMR spectra provide characteristic signals that confirm the structure. nih.gov For the closely related free acid, 13(S)-HODE (coriolic acid), ¹H NMR spectra show distinct signals for the olefinic methines (protons on the double bonds) and the oxygenated methine (the proton on the carbon bearing the hydroxyl group). nih.gov For this compound, synthetic protocols confirm the structure via NMR, showing characteristic shifts for the protons in the conjugated diene system and the methyl ester group. korea.ac.kr Two-dimensional NMR techniques can further establish the connectivity between protons and carbons, confirming the exact positions of the hydroxyl group and the double bonds. researchgate.net

Table 4: Characteristic NMR Chemical Shifts (δ) for the 13-HODE Skeleton

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Olefinic Methines (C9-C12) | δ 5.41 - 6.50 | δ 126.7 - 137.5 | nih.gov |

| Oxygenated Methine (C13) | δ 4.08 - 4.15 | δ 73.1 - 73.5 | nih.govkorea.ac.kr |

| Methyl Ester (OCH₃) | δ 3.65 | Not explicitly stated | korea.ac.kr |

| Carboxyl/Ester Carbonyl (C1) | Not applicable | δ 178.1 | nih.gov |

| Terminal Methyl (CH₃) | δ 0.88 - 0.91 | δ 14.2 - 14.6 | nih.govkorea.ac.kr |

| (Note: Data is primarily for the free acid, 13(S)-HODE, but is structurally representative for the core skeleton of the methyl ester). |

UV-Visible spectrophotometry is a fundamental detection method used in conjunction with HPLC for the analysis of this compound. The key structural feature that enables this detection is the conjugated diene system (—C=C—C=C—) within the molecule's carbon chain. This system absorbs ultraviolet light at a characteristic wavelength.

For 13(S)-HODE and its methyl ester, the maximum absorbance (λmax) is consistently observed at approximately 234-235 nm. caymanchem.comscispace.comcaymanchem.com This distinct absorption profile allows for selective detection and quantification when coupled with a chromatographic separation technique like HPLC. nih.govfsu.edu The intensity of the absorbance at this wavelength is directly proportional to the concentration of the compound, forming the basis for its quantification against a standard curve.

Normal-Phase and Reversed-Phase HPLC for Separation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Synthetic Strategies for this compound and Analogues

The synthesis of this compound and its analogues is crucial for detailed biological and mechanistic studies. Researchers employ various methods, including stereoselective chemical synthesis, chemo-enzymatic approaches, and the preparation of labeled analogues for metabolic tracking.

Stereoselective Chemical Synthesis Approaches

The synthesis allows for the modification of functional groups to produce various analogues. For instance, the hydroxyl group at the C-13 position can be replaced with a methoxy (B1213986) group or oxidized to a ketone. medchemexpress.com Furthermore, the carboxylic acid group of 13(S)-HODE can be methylated using trimethylsilyldiazomethane (B103560) (TMSCHN2) to yield the methyl ester without affecting the C-13 hydroxyl group. medchemexpress.com This flexibility enables the creation of a library of bioactive fatty acid analogues for further investigation. medchemexpress.comaacrjournals.org Another convergent synthesis strategy involves the coupling of two key fragments, an iodide and a stannane (B1208499) derivative, using a palladium(II) catalyst. medchemexpress.com This method is noted for its high flexibility, allowing for the introduction and maintenance of the correct oxidation state at C-1 from the outset. medchemexpress.com

Chemo-Enzymatic Synthesis Utilizing Biocatalysts (e.g., Lipases, Soybean Lipoxygenase)

Chemo-enzymatic methods leverage the high stereoselectivity of enzymes to produce optically active 13(S)-HODE and its precursors. A prominent method involves the use of soybean lipoxygenase (SLO), which catalyzes the oxygenation of linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). researchgate.net This intermediate is then reduced to 13(S)-HODE. researchgate.net The process is typically performed in a borate (B1201080) buffer at a pH of 9.0 to optimize enzyme activity. researchgate.net Large-scale preparations have been optimized for this method. caymanchem.com

Lipases are also employed for the kinetic resolution of racemic intermediates. For example, the lipase (B570770) from Mucor miehei has been used for the enantioselective hydrolysis of racemic 3-acyloxyoct-1-ynes, which are precursors in a chemical synthesis route to 13(S)-HODE. mdpi.comresearchgate.netnih.gov While this lipase shows some advantage in rate and enantioselectivity, particularly with chloroalkanoate esters, other systems like baker's yeast have been reported to be even more effective for the kinetic resolution of these specific precursors. mdpi.comresearchgate.netnih.gov

| Biocatalyst | Substrate | Reaction Type | Product/Intermediate | Reference |

|---|---|---|---|---|

| Soybean Lipoxygenase (SLO) | Linoleic Acid | Stereoselective Oxygenation | 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE) | researchgate.net |

| Lipase from Mucor miehei | (±)-3-acyloxyoct-1-ynes | Enantioselective Hydrolysis (Kinetic Resolution) | Optically active 3-oct-1-yn-3-ol | mdpi.comresearchgate.netnih.gov |

| Baker's Yeast | (±)-3-acyloxyoct-1-yne | Enantioselective Hydrolysis (Kinetic Resolution) | Optically active 3-oct-1-yn-3-ol | nih.gov |

Preparation of Deuterium-Labeled Analogues for Metabolic Studies

Deuterium-labeled analogues of 13(S)-HODE are indispensable tools for metabolic research, primarily serving as internal standards for quantification by mass spectrometry (MS). For instance, 13(S)-HODE-d4 is a commonly used internal standard for the quantification of endogenous 13(S)-HODE. medchemexpress.com The synthesis of these labeled compounds often follows established chemical or chemo-enzymatic routes, incorporating deuterium (B1214612) atoms at stable positions within the molecule.

Mechanistic studies also utilize deuterium labeling to trace reaction pathways. For example, in studies of free radical oxidation, the reaction of [13-²H]-labeled 13(S)-HODE was monitored to understand the fate of the original stereocenter, revealing a loss of the S configuration in the reaction products consistent with H-atom abstraction at C-13. caymanchem.com Similarly, the synthesis of deuterium-labeled N-linoleoyl-ethanolamine (LEA-d4) has been used as a precursor to generate 13-HODE-EA-d4 for metabolic studies in human leukocytes. nih.gov

In Vitro and Ex Vivo Research Models

The biological functions of this compound are investigated using a variety of in vitro and ex vivo models that replicate physiological and pathological conditions.

Cell Culture Systems: Leukocytes, Endothelial Cells, Tumor Cells, Fibroblasts, Macrophages, Keratinocytes

13(S)-HODE and its methyl ester are studied across a diverse range of cell types, as they are key signaling molecules in numerous biological processes. caymanchem.comcaymanchem.comsanbio.nlglpbio.com

Leukocytes: Human polymorphonuclear leukocytes (PMNs) and eosinophils are known to produce 13(S)-HODE from linoleic acid via the 15-lipoxygenase (15-LOX) pathway. medchemexpress.comnih.gov Studies have shown that 13(S)-HODE can modulate calcium influx in human PMNs induced by various stimuli. medchemexpress.com

Endothelial Cells: These cells produce 13(S)-HODE, which is considered a vessel wall chemorepellent factor. caymanchem.comcaymanchem.com Research indicates that while 13-HODE does not bind to endothelial cells, its preincubation can decrease subsequent platelet adhesion. nih.gov It has also been shown to inhibit tumor cell adhesion to the endothelium at concentrations around 1 µM. caymanchem.comcaymanchem.comglpbio.com

Tumor Cells: The role of 13(S)-HODE in cancer is complex and context-dependent. In some breast cancer cell lines (MCF-7 and MDA-MB-231), it has been found to inhibit cell growth in a dose-dependent manner, induce cell cycle arrest at the sub-G1 phase, and promote apoptosis. researchgate.netresearchgate.net Conversely, other studies suggest it can potentiate the mitogenic response to epidermal growth factor (EGF) in BT-20 breast cancer cells. aacrjournals.org In colorectal cancer cells, 13(S)-HODE has been shown to down-regulate PPAR-δ, thereby restoring apoptosis. researchgate.net

Fibroblasts: In Syrian hamster embryo (SHE) fibroblasts, 13(S)-HODE acts as a potent enhancer of EGF-dependent DNA synthesis in normal (supB+) cells, but not in variant cells that have lost tumor suppressor gene function (supB-). nih.gov EGF stimulates the incorporation of 13-HODE into cellular phospholipids (B1166683), particularly phosphatidylcholine, a process that is dependent on tyrosine kinase and protein kinase C activity in the normal cells. nih.gov

Macrophages: In human macrophages, interleukin-4 (IL-4) stimulation strongly increases the cellular levels of 13(S)-HODE, an effect predominantly mediated by the enzyme ALOX15. frontiersin.org 13-HODE is a ligand for PPAR-γ, and its production in macrophages, particularly in early atherosclerosis, is thought to activate protective mechanisms that increase the clearance of lipid and cellular debris. nih.gov

Keratinocytes: In human keratinocytes, 13(S)-HODE has been shown to regulate differentiation by activating the NF-κB signaling pathway. chemsrc.com Specifically, it induces the expression of Keratin 1 (K1) by increasing the phosphorylation of IκBα and IKKβ, leading to NF-κB activation. chemsrc.com

| Cell Type | Key Research Finding | Reference |

|---|---|---|

| Leukocytes (PMNs) | Modulates stimulus-induced calcium influx. | medchemexpress.com |

| Endothelial Cells | Inhibits tumor cell adhesion to the endothelium (~1 µM). Decreases platelet adhesion. | caymanchem.comcaymanchem.comnih.gov |

| Tumor Cells (MCF-7, MDA-MB-231) | Inhibits cell growth, induces sub-G1 arrest and apoptosis. | researchgate.netresearchgate.net |

| Fibroblasts (Syrian Hamster Embryo) | Enhances EGF-dependent DNA synthesis in normal (supB+) cells. | nih.gov |

| Macrophages | Production is increased by IL-4; activates PPAR-γ. | frontiersin.orgnih.gov |

| Keratinocytes | Regulates differentiation via activation of the NF-κB signaling pathway. | chemsrc.com |

Isolated Tissue and Organ Perfusion Models (e.g., Rat Lung Homogenates)

Ex vivo models using isolated tissues provide a system to study enzymatic activity and metabolite production in a more integrated biological environment than cell cultures. Rat lung homogenates are a well-established model for investigating the activity of 15-lipoxygenase-1 (15-LOX-1), a key enzyme in the production of 13(S)-HODE. researchgate.netsemanticscholar.orgnih.gov

In these models, rat lung tissue homogenates are incubated with substrates like linoleic acid or its methyl ester. semanticscholar.org The enzymatic reaction is allowed to proceed under controlled conditions (e.g., 37°C in Tris-HCl buffer), and then stopped, typically by acidification. researchgate.netsemanticscholar.org The primary metabolite, 13(S)-HODE, is then extracted and quantified using methods like high-performance liquid chromatography (HPLC) with detection at 235 nm. researchgate.netnih.gov These studies have been instrumental in characterizing the inhibitory or substrate potential of various fatty acids, such as conjugated linoleic acid (CLA) isomers, on 15-LOX-1 activity by measuring the subsequent production of 13(S)-HODE. semanticscholar.org

Co-culture and Trans-cellular Lipid Metabolism Studies

The study of this compound and its parent compound, 13(S)-HODE, in simplified single-cell culture systems provides foundational knowledge. However, understanding its physiological and pathological roles requires more complex models that reflect the multi-cellular nature of biological tissues. Co-culture and trans-cellular metabolism studies offer a window into the cell-to-cell communication mediated by this lipid. Trans-cellular metabolism occurs when an intermediate metabolite is synthesized and released by a "donor" cell, only to be taken up and further processed by a neighboring "acceptor" cell. nih.govsemanticscholar.org This process is crucial for the generation of a diverse array of bioactive lipids, such as leukotrienes and lipoxins, and is a key mechanism in inflammatory responses. nih.govcreative-proteomics.comaai.org While direct studies tracking the trans-cellular journey of this compound are specific, research on its precursor and related compounds provides a framework for its potential intercellular roles.

The principle of trans-cellular eicosanoid synthesis is well-established, where unstable intermediates like leukotriene A4 (LTA4) are exchanged between different cell types, including polymorphonuclear leukocytes, platelets, and endothelial cells, to generate potent inflammatory mediators. nih.govsemanticscholar.orgaai.org This exchange allows for a more complex and regulated production of signaling molecules than any single cell type could achieve alone. Macrophages, for instance, can nurture cancer cells by supplying them with essential intermediary metabolites of fatty acids, a process that can involve extracellular vesicles. researchgate.net

A key example of investigating the effects of these metabolites in a multi-cellular environment comes from neuroscience. Studies using primary neuron-glia co-cultures from the neonatal rat neocortex have been instrumental in elucidating the effects of 13-HODE on neuronal development. nih.govescholarship.orgresearchgate.net In these systems, glial cells (like astrocytes and microglia) and neurons are grown together, mimicking the cellular environment of the brain. Research has shown that oxidized linoleic acid metabolites (OXLAMs), with 13-HODE being the most abundant in the developing rat brain, constitute a majority of the unesterified oxylipins. nih.govescholarship.org

Detailed findings from these co-culture studies reveal that 13-HODE can significantly influence neuronal morphogenesis, and its effects can be sex-dependent. nih.govescholarship.org For example, applying 13-HODE to these co-cultures demonstrated a significant increase in axonal outgrowth in neurons derived from male pups, an effect not seen in female-derived neurons under the same conditions. escholarship.orgresearchgate.net This highlights how the interplay between different cell types (neurons and glia) can modulate the biological response to a specific lipid mediator.

The metabolic fate of 13(S)-HODE following a potential trans-cellular transfer has been investigated in single-cell systems, providing clues to its processing. When bovine aortic endothelial cells take up 13(S)-HODE, it is rapidly incorporated into phospholipids, particularly phosphatidylcholine. nih.gov Subsequently, it is gradually metabolized through peroxisomal β-oxidation into chain-shortened products, which are then released from the cell. nih.govwikipedia.org This metabolic pathway, which converts 13(S)-HODE to metabolites like 11-hydroxyhexadecadienoic acid (11-OH-16:2) and 9-hydroxytetradecadienoic acid (9-OH-14:2), may serve as a mechanism for the inactivation and clearance of 13(S)-HODE from the local environment. nih.gov The differential expression of enzymes for 13(S)-HODE production (like 15-Lipoxygenase) and its subsequent metabolism in various cells suggests a basis for trans-cellular control. For instance, studies on keratinocytes have noted that membrane-damaged cells can produce 13-HODE, while normal keratinocytes primarily act to esterify it, pointing to a potential intercellular metabolic regulation system. nih.gov

Interactive Data Table: Research Findings in Co-culture Systems

Below is a summary of key findings from co-culture research involving 13-HODE.

| Study Focus | Cell System | Key Findings | Implication for Trans-cellular Metabolism | Reference(s) |

| Neuronal Morphogenesis | Primary rat cortical neuron-glia co-cultures | 13-HODE (at 100 nM) significantly increased axonal outgrowth in neurons derived from male pups, but not female pups. nih.govescholarship.org | Demonstrates that the effect of 13-HODE is context-dependent and influenced by the cellular environment (presence of glia) and biological factors (sex). | nih.gov, escholarship.org, researchgate.net, nih.gov, researchgate.net |

| Metabolite Production & Esterification | Cultured human keratinocytes (normal vs. membrane-damaged) | Membrane-damaged keratinocytes produce 13-HODE but do not esterify it. Normal keratinocytes esterify exogenous HETEs but do not produce them. nih.gov | Suggests a potential trans-cellular system where one cell type produces the lipid and another modifies or stores it. | nih.gov |

| Metabolic Inactivation | Bovine aortic endothelial cells (monoculture) | 13(S)-HODE is taken up and metabolized via peroxisomal β-oxidation to shorter-chain dienoic acids which are released extracellularly. nih.gov | Provides a model for how an "acceptor" cell might process and inactivate 13(S)-HODE received from a "donor" cell. | nih.gov, wikipedia.org |

Investigative Paradigms in Disease Models Utilizing 13 S Hode Methyl Ester

Experimental Cancer Biology Research

The study of 13(S)-HODE and its methyl ester has revealed a complex and often contradictory role in cancer progression. Depending on the cancer type and cellular context, it can exhibit both pro-tumorigenic and anti-tumorigenic properties.

Modulation of Tumor Cell Adhesion and Invasion in Pre-clinical Models

Research indicates that 13(S)-HODE can influence the metastatic potential of cancer cells by modulating their adhesion to the endothelium. caymanchem.comglpbio.comnih.gov Specifically, 13(S)-HODE has been shown to inhibit tumor cell adhesion to the endothelium at concentrations around 1 µM. caymanchem.comglpbio.com This effect is partly attributed to the downregulation of the IRGpIIb/IIIa receptor expression on tumor cells. caymanchem.comglpbio.com Furthermore, 13(S)-HODE has been observed to specifically counteract the pro-metastatic effects of another eicosanoid, 12(S)-HETE, which promotes the surface expression of integrin α11bβ3 in lung tumor cells. researchgate.net Studies have also implicated 13(S)-HODE as a modulator of tumor invasion and metastasis, highlighting its potential as a target for anti-cancer therapies. nih.gov

Effects on Cell Proliferation and Apoptosis in Cancer Cell Lines

The influence of 13(S)-HODE on cancer cell proliferation and apoptosis is a significant area of investigation. In colorectal cancer cells, 13(S)-HODE has been shown to induce apoptosis and cell cycle arrest, suggesting an anti-tumorigenic role. aacrjournals.org This is supported by findings that levels of 13(S)-HODE and its synthesizing enzyme, 15-lipoxygenase-1 (15-LOX-1), are reduced in human colorectal cancers. aacrjournals.orgresearchgate.net

In the context of breast cancer, studies on MCF-7 and MDA-MB-231 cell lines have demonstrated that 13(S)-HODE inhibits cell growth in a dose- and time-dependent manner. nih.govresearchgate.net This growth inhibition is associated with the induction of apoptosis and cell cycle arrest. researchgate.netnih.govresearchgate.net Specifically, treatment with 13(S)-HODE led to an accumulation of cells in the Sub-G1 phase of the cell cycle, indicative of apoptosis. researchgate.net This effect was accompanied by a reduction in the expression of Peroxisome proliferator-activated receptor-δ (PPAR-δ). nih.gov

However, the role of 13(S)-HODE in cell proliferation is not universally inhibitory. In some contexts, it has been found to potentiate the mitogenic response to epidermal growth factor (EGF) in fibroblasts and certain breast cancer cells. aacrjournals.org

| Cell Line | Cancer Type | Effect of 13(S)-HODE | Key Findings |

| RKO, HT-29 | Colorectal Cancer | Inhibition of proliferation, induction of apoptosis and cell cycle arrest | Downregulation of 15-LOX-1 and reduced 13-S-HODE levels in colon cancers. researchgate.net |

| MCF-7, MDA-MB-231 | Breast Cancer | Inhibition of cell growth, induction of apoptosis and cell cycle arrest | Dose- and time-dependent effects; associated with downregulation of PPAR-δ. nih.govresearchgate.net |

| BT-20 | Breast Cancer | Potentiation of mitogenic response to EGF | Suggests a potential pro-proliferative role in certain contexts. aacrjournals.org |

| Syrian Hamster Embryo (SHE) Fibroblasts | Fibroblasts | Potentiation of mitogenic response to EGF | Effect is dependent on the tumor suppressor phenotype of the cells. aacrjournals.org |

Impact on Tumor Growth in Animal Models (excluding human clinical trials)

Animal models have provided further insights into the in vivo effects of the 13(S)-HODE pathway on tumor growth. In a mouse-skin tumorigenesis model, linoleic acid, the precursor of 13(S)-HODE, was found to inhibit rather than promote carcinogenesis. aacrjournals.org This inhibitory effect is attributed to the conversion of linoleic acid to 13-S-HODE. aacrjournals.org

Conversely, in models of prostate cancer, the 15-LOX-1/13(S)-HODE axis appears to promote tumor growth. wikipedia.org The pro-growth effects in these models could be modulated by dietary fatty acids. wikipedia.org For instance, a diet rich in linoleic acid promoted the growth of human prostate cancer explants, while a diet with increased stearidonic acid reduced it. wikipedia.org

In a rat hepatoma model, a direct relationship was observed between the rates of linoleic acid uptake by the tumor, the formation of 13-HODE, and tumor growth. psu.edu Inhibition of lipoxygenase, which blocks 13-HODE formation, led to the inhibition of tumor growth. psu.edu This inhibition could be reversed by the addition of 13-HODE. psu.edu

Relationship with Tumor Suppressor Phenotypes

The cellular response to 13(S)-HODE appears to be linked to the status of tumor suppressor genes. In Syrian hamster embryo (SHE) fibroblasts, 13(S)-HODE enhances EGF-dependent DNA synthesis in normal cells (supB+) but is inactive in variant cells that have lost tumor suppressor gene function (supB-). nih.gov This suggests that the loss of a tumor suppressor phenotype correlates with a lack of responsiveness to 13(S)-HODE in mitogenic signaling pathways. nih.gov

Inflammation and Immune System Research

Beyond its role in cancer, 13(S)-HODE and its methyl ester are investigated for their functions in inflammation and immunity.

Effects on Immune Cell Function and Metabolite Biosynthesis (e.g., Eosinophils, Neutrophils)

Research has established that immune cells, specifically eosinophils and neutrophils, are significant sites for the biosynthesis of 13(S)-HODE. mdpi.com These cells express 15-lipoxygenase enzymes that convert linoleic acid (LA) and other related substrates into 13(S)-HODE and its derivatives. mdpi.com

Metabolite Biosynthesis: Human eosinophils and neutrophils have been shown to metabolize LA and its N-acyl-ethanolamine (N-linoleoyl-ethanolamine, LEA) and monoacylglycerol (1-linoleoyl-glycerol, 1-LG) forms into their corresponding 13-hydroxy derivatives. mdpi.comresearchgate.net

Eosinophils , which primarily express 15-LOX-1, exhibit a substrate preference of LA > LEA > 1-LG, with the conversion being nearly complete within five minutes. mdpi.com

Neutrophils , which express 15-LOX-2, show a different substrate preference of LA >> 1-LG > LEA, and the biosynthesis reaches its maximum rapidly, within 15 to 30 seconds. mdpi.com

| Immune Cell | Primary Enzyme | Substrate Preference | Peak Biosynthesis Time |

|---|---|---|---|

| Eosinophils | 15-LOX-1 | Linoleic Acid > N-linoleoyl-ethanolamine > 1-linoleoyl-glycerol | ~5 minutes |

| Neutrophils | 15-LOX-2 | Linoleic Acid >> 1-linoleoyl-glycerol > N-linoleoyl-ethanolamine | 15-30 seconds |

Immune Cell Function: Beyond its synthesis by immune cells, 13(S)-HODE actively modulates their function. It is a moderately strong stimulator of directed migration (chemotaxis) for human neutrophils. wikipedia.org This pro-inflammatory action may contribute to the accumulation of neutrophils at sites of inflammation. frontiersin.orgaging-us.com Studies in animal models have observed that administration of 13(S)-HODE can lead to airway neutrophilia, suggesting a role in airway inflammation. frontiersin.org Furthermore, 13-HODE is known to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in inducing the maturation of monocytes into macrophages. wikipedia.orgportlandpress.com

Cardiovascular Research Applications

The role of 13(S)-HODE in the cardiovascular system is complex, with significant effects on the vascular endothelium and the progression of atherosclerosis.

Role in Atherosclerosis Models (e.g., Foam Cell Formation)

13(S)-HODE is a major lipid component found in oxidized low-density lipoprotein (oxLDL) and within atherosclerotic plaques, where it plays a dual and context-dependent role. nih.govresearchgate.net

Protective Effects: In the early stages of atherosclerosis, 13(S)-HODE, generated enzymatically by 15-LOX-1 in macrophages, can exert protective effects. nih.gov By activating PPAR-γ, it enhances the clearance of lipids and lipid-laden cells from the arterial wall. nih.gov This activation promotes reverse cholesterol transport by upregulating transporters such as ABCA1 and ABCG1, which helps reduce cellular cholesterol levels and prevent the formation of foam cells. nih.gov

Pro-Atherogenic Effects: Conversely, the same PPAR-γ activation by 13(S)-HODE can also have pro-atherogenic consequences. wikipedia.org It stimulates the expression of the scavenger receptor CD36 on macrophages. wikipedia.org Increased CD36 expression enhances the uptake of oxLDL by macrophages, accelerating their transformation into lipid-laden foam cells, a hallmark of atherosclerotic plaque development. wikipedia.org In more advanced lesions, where HODEs are often formed non-enzymatically, these pro-inflammatory actions can predominate, contributing to lesion progression. nih.gov

| Effect | Mechanism | Key Molecules Involved | Outcome |

|---|---|---|---|

| Anti-Atherogenic (Protective) | Activation of PPAR-γ leading to enhanced reverse cholesterol transport. | PPAR-γ, ABCA1, ABCG1 | Increased clearance of lipids from arterial wall, reduced foam cell formation. |

| Pro-Atherogenic | Activation of PPAR-γ leading to increased uptake of oxidized lipids. | PPAR-γ, CD36 | Enhanced macrophage transformation into foam cells, plaque progression. |

Neuropathic Pain Research (In Vitro and Animal Model Contexts)

Emerging research has identified oxidized linoleic acid metabolites, including 13(S)-HODE, as important signaling molecules in the context of pain, particularly neuropathic pain. These lipids can modulate the activity of sensory neurons by interacting with specific ion channels.

In Vitro Findings: In vitro studies have demonstrated that 13(S)-HODE can directly activate specific transient receptor potential (TRP) channels, which are crucial for pain sensation. While its isomer, 9-HODE, is a more potent activator of TRPV1 (the capsaicin (B1668287) receptor), 13(S)-HODE is a more potent activator of the TRPA1 channel. wikipedia.org The activation of TRPV1 by 13(S)-HODE has been linked to pathological changes in airway epithelial cells and may contribute to autonomic nervous dysfunction. wikipedia.org

Animal Model Contexts: In animal models, the relevance of these in vitro findings is being explored. For instance, HODEs are released in the skin in response to heat, contributing to the thermal sensitivity of TRPV1. In models of chemotherapy-induced neuropathic pain, levels of HODE isomers have been found to be elevated in neuronal tissues like the sciatic nerve and dorsal root ganglia (DRG). While current therapeutic options for neuropathic pain are limited, the pathways involving oxidized lipids like 13(S)-HODE represent potential targets for the development of novel analgesics.

Future Directions and Emerging Research Avenues

Elucidating Undiscovered Receptor Interactions and Downstream Effectors

A primary focus of future research is the identification of novel receptors and the full characterization of downstream signaling pathways for 13(S)-HODE and, by extension, its methyl ester. While the parent compound, 13(S)-HODE, is known to interact with several receptors, including peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARδ, and the transient receptor potential vanilloid 1 (TRPV1), the complete repertoire of its molecular targets remains to be fully elucidated. frontiersin.orgwikipedia.orgnih.govnih.gov

Recent studies have pointed towards the G-protein coupled receptor GPR132 as a potential target, although 13(S)-HODE is considered a weaker ligand for this receptor compared to its isomer, 9-HODE. wikipedia.orgnih.gov Furthermore, the implications of 13(S)-HODE's interaction with these receptors are complex and context-dependent. For instance, its activation of PPARγ has been linked to both pro- and anti-tumorigenic effects in different cancer models. wikipedia.orgnih.govmdpi.com The downstream effects of these interactions, such as the regulation of gene expression and modulation of inflammatory pathways, are areas of active investigation. nih.govmdpi.com

The methyl ester form, being more lipophilic, may exhibit different membrane transport kinetics and intracellular distribution, potentially leading to interactions with a distinct set of receptors or influencing known receptor interactions in a unique manner. Future studies will likely employ sophisticated techniques such as affinity chromatography, chemical proteomics, and computational modeling to uncover novel binding partners and delineate the precise downstream signaling cascades activated by 13(S)-HODE methyl ester.

Table 1: Known and Potential Receptors for 13(S)-HODE and Their Investigated Downstream Effects

| Receptor | Known/Potential Interaction with 13(S)-HODE | Investigated Downstream Effects |

| PPARγ | Direct ligand and activator. wikipedia.orgnih.gov | Regulation of lipid metabolism, macrophage differentiation, and apoptosis in colorectal cancer cells. nih.govnih.gov |

| PPARδ | Binds to and down-regulates its expression and activation. nih.govnih.gov | Induction of apoptosis in colorectal cancer cells. nih.govnih.gov |

| TRPV1 | Activator, along with other oxidized linoleic acid metabolites. wikipedia.org | Implicated in heat responsiveness and pain signaling. frontiersin.orgwikipedia.org |

| GPR132 | Weak ligand compared to 9-HODE. wikipedia.orgnih.gov | Pro-inflammatory signaling in macrophages. nih.gov |

| Catalase | Direct inhibitor. nih.gov | Potential role in age-related liver steatosis. nih.gov |

Advanced Lipidomics Approaches for Comprehensive Profiling

The study of this compound and its parent compound heavily relies on advanced analytical techniques, particularly lipidomics, which enables the comprehensive profiling of oxylipins in biological systems. nih.govnih.gov Modern methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the sensitive and selective quantification of a wide array of lipid mediators. nih.govuni-wuppertal.demdpi.com

Future research will continue to refine these methods to enhance their resolution, sensitivity, and throughput. waters.com Key areas for development include:

Improved Sample Preparation: Optimizing extraction techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction, is crucial for obtaining accurate and reproducible results from complex biological matrices. nih.govuni-wuppertal.de

Chiral Analysis: The development of robust 2D-LC-MS/MS methods for the enantioselective analysis of hydroxy-polyunsaturated fatty acids is essential to distinguish between the biological activities of different stereoisomers, such as 13(S)-HODE and 13(R)-HODE. nih.govuni-wuppertal.de

High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometers, like quadrupole time-of-flight (Q-TOF) instruments, facilitates both the quantification and structural characterization of known and unknown oxylipins. researchgate.net

Untargeted Lipidomics: Non-targeted approaches are becoming increasingly powerful for discovering novel lipid metabolites and understanding global changes in the lipidome in response to various stimuli or in disease states. mdpi.com

These advancements will be critical for accurately measuring the levels of 13(S)-HODE and its methyl ester in different tissues and cellular compartments, providing deeper insights into their metabolic pathways and biological functions. nih.govescholarship.org

Table 2: Advanced Lipidomics Techniques for Oxylipin Analysis

| Technique | Description | Key Advantages |

| UPLC-MS/MS | Ultra-performance liquid chromatography coupled with tandem mass spectrometry. nih.gov | High sensitivity, selectivity, and broad coverage of oxylipins. nih.gov |

| Chiral Chromatography | Separation of enantiomers using specialized columns. uni-wuppertal.de | Differentiates between stereoisomers with distinct biological activities. nih.gov |

| High-Resolution MS | Techniques like Q-TOF provide accurate mass measurements. researchgate.net | Enables confident identification and structural elucidation of metabolites. researchgate.net |

| Solid-Phase Extraction (SPE) | A sample preparation technique for analyte isolation and purification. nih.govwaters.com | Reduces matrix effects and improves analytical sensitivity. waters.com |

Exploring the Role of this compound in Inter-Organelle Signaling